SHP389
Overview
Description
SHP389 is a novel, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This compound has shown significant potential in modulating the mitogen-activated protein kinase signaling pathway, which is crucial for cell growth, differentiation, and oncogenic transformation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHP389 involves the combination of a portion of SHP099 with a similar group found in another compound to facilitate the design and synthesis of the proteolysis-targeting chimera SHP2 . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Types of Reactions: SHP389 primarily undergoes allosteric inhibition reactions. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific biological activity .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis of this compound are not publicly disclosed. it is known that the compound is highly soluble in dimethyl sulfoxide and requires ultrasonic assistance for dissolution .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is used for its inhibitory effects on SHP2 and p-ERK .
Scientific Research Applications
SHP389 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent inhibitor of SHP2, which plays a crucial role in various signaling pathways involved in cell growth, differentiation, and oncogenic transformation . In medicine, this compound is being investigated for its potential in cancer therapy due to its ability to inhibit the mitogen-activated protein kinase signaling pathway and induce apoptosis in cancer cells .
Mechanism of Action
SHP389 exerts its effects by allosterically inhibiting SHP2, a non-receptor protein tyrosine phosphatase. This inhibition disrupts the mitogen-activated protein kinase signaling pathway, leading to the dephosphorylation of extracellular signal-regulated kinase and suppression of the pro-oncogenic function of the RAS-RAF-ERK pathway . This results in cell growth inhibition and apoptosis induction in cancer cells .
Comparison with Similar Compounds
SHP389 is unique due to its high selectivity and potency as an allosteric inhibitor of SHP2. Similar compounds include SHP099 and SHP2-D26, which also target SHP2 but differ in their molecular structures and inhibitory mechanisms . SHP2-D26, for example, is a proteolysis-targeting chimera degrader of SHP2, while SHP099 is another allosteric inhibitor with a different binding site .
Properties
IUPAC Name |
6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPFUYPXLMTMT-KPZWWZAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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